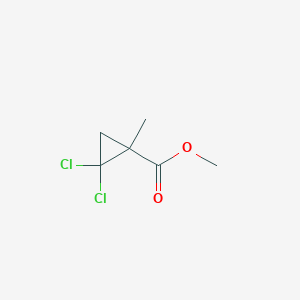

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCAZFUFORGMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932384 | |

| Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-13-8 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate. This reaction proceeds via a phase-transfer catalyzed dichlorocyclopropanation, a robust and efficient method for the formation of dichlorocyclopropane rings. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry. The dichlorocyclopropane moiety is a versatile functional group that can be further elaborated to introduce a variety of functionalities, making it a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The synthesis described herein utilizes the generation of dichlorocarbene from chloroform under basic conditions, which is then trapped by methyl methacrylate in a [1+2] cycloaddition reaction. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

Reaction Mechanism and Stoichiometry

The overall reaction is as follows:

CHCl₃ + CH₂(CH₃)COOCH₃ + 2NaOH → C₆H₈Cl₂O₂ + 2NaCl + 2H₂O

The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a reactive intermediate. Under phase-transfer catalysis (PTC) conditions, a quaternary ammonium salt, such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. The hydroxide ion then deprotonates chloroform to generate the trichloromethyl anion (⁻CCl₃), which subsequently undergoes α-elimination to yield dichlorocarbene. The highly electrophilic dichlorocarbene is then attacked by the electron-rich double bond of methyl methacrylate to form the stable dichlorocyclopropane ring.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound and related compounds.

| Product | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |

| This compound | Chloroform, Methyl Methacrylate, NaOH | Not specified in detail | 88.7 | >95 | [1] |

| Benzyl 2,2-dichloro-1-methylcyclopropanecarboxylate | Chloroform, Benzyl Methacrylate, NaOH | Not specified in detail | 89.5 | >95 | [1] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Methyl methacrylate (CH₂(CH₃)COOCH₃)

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (BTEAC)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

5% Hydrochloric acid (HCl)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine methyl methacrylate (e.g., 0.1 mol, 10.01 g) and chloroform (e.g., 0.3 mol, 35.8 g). Add the phase-transfer catalyst, benzyltriethylammonium chloride (e.g., 2 mol%, 0.46 g).

-

Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (e.g., 0.4 mol, 16 g in 32 mL of water). With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 40-50°C using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition of the sodium hydroxide solution is complete, continue stirring the mixture at 50°C for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 100 mL of deionized water to the flask and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash them with 5% hydrochloric acid (50 mL) followed by deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Visualizations

Reaction Mechanism

Caption: Phase-transfer catalyzed dichlorocyclopropanation mechanism.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Spectroscopic Analysis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS No. 1447-13-8). The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the spectral data in a clear, tabulated format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~3.7 | -OCH₃ (s, 3H) |

| ~1.8 - 2.2 | -CH₂- (cyclopropyl, m, 2H) |

| ~1.5 | -CH₃ (s, 3H) |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~65 | CCl₂ |

| ~52 | -OCH₃ |

| ~40 | C-1 (quaternary) |

| ~30 | -CH₂- (cyclopropyl) |

| ~20 | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for this compound are listed below. These are characteristic frequencies associated with the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~800 | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is sourced from the NIST WebBook, acquired via electron ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 182/184/186 | ~5 / 3 / 0.5 | [M]⁺ (Molecular ion) |

| 147/149 | ~30 / 10 | [M - Cl]⁺ |

| 123/125 | ~100 / 33 | [M - COOCH₃]⁺ |

| 87 | ~40 | [M - Cl - COOCH₃]⁺ |

| 59 | ~25 | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Experimental Conditions (Typical for EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Sample Introduction (Direct Insertion Probe):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the ion source of the mass spectrometer.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) should be observed.

-

Analyze the major fragment ions to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

References

Physical and chemical properties of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, a halogenated cyclopropane derivative of interest in chemical synthesis and potentially in drug discovery. This document details its known characteristics, outlines a detailed experimental protocol for its synthesis, and explores the biological activities of structurally related compounds, offering insights for further research and development.

Core Physical and Chemical Properties

This compound is a cyclic ester with the molecular formula C₆H₈Cl₂O₂.[1][2] The presence of the dichlorinated cyclopropane ring imparts unique conformational rigidity and electronic properties to the molecule. A summary of its key physical and chemical data is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1447-13-8 | [2][3] |

| Molecular Formula | C₆H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 183.03 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Not explicitly cited |

| Boiling Point | 184-187 °C | Not explicitly cited |

| Density | 1.269 g/mL at 20 °C | [3] |

| Flash Point | 74 °C | Not explicitly cited |

| Refractive Index | n20/D 1.463 | Not explicitly cited |

| Melting Point | Data not available for the methyl ester. The corresponding carboxylic acid (2,2-dichloro-1-methylcyclopropanecarboxylic acid) has a melting point of 60-65 °C. | |

| Solubility | Slightly soluble in chloroform and methanol. | [4] |

Synthesis of this compound

The primary synthetic route to this compound is through the dichlorocyclopropanation of methyl methacrylate. This reaction typically involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, which then undergoes a cycloaddition reaction with the alkene. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reactants.[5]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a general procedure for the synthesis of this compound based on established methods of dichlorocyclopropanation.[5][6]

Materials:

-

Methyl methacrylate

-

Chloroform (trichloromethane)

-

Sodium hydroxide (50% aqueous solution)

-

Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, combine methyl methacrylate and a catalytic amount of benzyltriethylammonium chloride.

-

Addition of Chloroform: Add chloroform to the reaction mixture.

-

Addition of Base: Cool the flask in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide via the dropping funnel while vigorously stirring the mixture. Maintain the reaction temperature below 30°C.

-

Reaction: After the addition of the base is complete, continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, add deionized water to the mixture to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

This compound is an ester that can undergo typical reactions of this functional group, such as hydrolysis to the corresponding carboxylic acid. The dichlorocyclopropane ring is relatively stable but can be opened under certain reductive or rearrangement conditions. It has been noted for its catalytic activity in the electrochemical reduction of aromatic compounds.[1]

Biological Activity and Relevance in Drug Development

While specific biological studies on this compound are not widely reported in the public domain, the broader class of cyclopropane-containing molecules has shown diverse and significant biological activities.[7][8] Compounds incorporating the cyclopropane moiety have been investigated for antibacterial, antifungal, antiviral, antitumor, and antidepressant properties.[7][8]

The introduction of a cyclopropane ring can enhance the metabolic stability and binding affinity of a drug molecule.[7] Furthermore, gem-dichlorocyclopropane derivatives have been explored for their potential as herbicides and have shown cytotoxic, anticoagulant, and antiaggregation properties.[9]

Of particular interest to drug development professionals, the corresponding carboxylic acid, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, has been utilized in the solid-phase synthesis of α-hydroxy esters, which are described as inhibitors of amyloid-β production. This suggests a potential application pathway for derivatives of this compound in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

References

- 1. This compound | 1447-13-8 | BAA44713 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1447-13-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Substituted <i>gem</i>-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review - ProQuest [proquest.com]

An In-depth Technical Guide to Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (CAS 1447-13-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, with the CAS number 1447-13-8, is a halogenated cyclic ester. Its rigid cyclopropane core and the presence of reactive chlorine atoms and a methyl ester group make it a potentially valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications based on available data.

Chemical Information

Chemical Identity

| Identifier | Value |

| CAS Number | 1447-13-8[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₈Cl₂O₂[1][2] |

| Molecular Weight | 183.03 g/mol [2][3] |

| Canonical SMILES | COC(=O)C1(C)CC1(Cl)Cl |

| InChI Key | JGCAZFUFORGMFB-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Boiling Point | 184-187 °C | Commercial Supplier Data |

| Density | 1.269 g/mL at 20 °C | Commercial Supplier Data |

| Refractive Index | n20/D 1.463 | Commercial Supplier Data |

| Flash Point | 74 °C | Commercial Supplier Data |

Safety Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH227: Combustible liquid |

Precautionary Statements: P210, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P403+P235, P501.

Synthesis

General Synthetic Approach

A patent describing the preparation of 1-methylcyclopropanecarboxylic acid outlines a similar initial step where methacrylic acid or its ester is reacted with a trihalide to form the corresponding 2,2-dihalo-1-methylcyclopropane derivative.[4]

Proposed Experimental Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound based on the aforementioned general method.

Caption: Proposed synthesis workflow for this compound.

Potential Applications

Role in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The strained cyclopropane ring can undergo ring-opening reactions, and the chlorine atoms can be substituted or eliminated, providing pathways to a variety of functionalized molecules.

Precursor to Bioactive Molecules

The related compound, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, has been utilized in the solid-phase synthesis of α-hydroxy esters, which have been identified as inhibitors of amyloid-β production. This suggests that this compound could be a key precursor in the development of therapeutic agents for Alzheimer's disease.

The logical relationship for this potential application is depicted below.

Caption: Logical pathway from CAS 1447-13-8 to a potential therapeutic application.

Catalytic Activity

Some sources indicate that this compound may act as a catalyst in the electrochemical reduction of certain aromatic compounds.[3] However, detailed studies on its catalytic mechanism and scope are not extensively reported in the available literature.

Spectral Data

No citable experimental spectral data (NMR, IR, Mass Spectrometry) for this compound (CAS 1447-13-8) was found in the conducted literature search. Researchers are advised to acquire their own analytical data for this compound.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis, particularly as a precursor to biologically active molecules. While detailed experimental protocols and comprehensive biological studies are currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on the available information. Further research into its reactivity, synthetic methodologies, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

Molecular formula and weight of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, a halogenated cyclopropane derivative of interest in synthetic chemistry. This document details the compound's molecular characteristics, physicochemical properties, and a detailed experimental protocol for its synthesis via phase-transfer catalyzed dichlorocyclopropanation. While its primary application appears to be as a synthetic intermediate, this guide also touches upon its reported catalytic activity in electrochemical reactions. Information on its biological activity is not extensively available in current literature.

Compound Identification and Properties

This compound is a cyclopropane derivative containing a gem-dichloro group and a methyl ester functionality. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 183.03 g/mol | [1][2] |

| CAS Number | 1447-13-8 | [2] |

| Appearance | Not specified in literature | |

| Density | 1.269 g/mL at 20 °C | [3] |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis of this compound

The primary route for the synthesis of this compound is the dichlorocyclopropanation of methyl methacrylate. This reaction is efficiently carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the organic substrate and the aqueous base.

Reaction Scheme

The overall reaction involves the addition of dichlorocarbene (:CCl₂) to the double bond of methyl methacrylate. The dichlorocarbene is generated in situ from chloroform and a strong base, such as sodium hydroxide.

References

Ring strain and reactivity of dichlorocyclopropanes.

An In-depth Technical Guide to the Ring Strain and Reactivity of Dichlorocyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocyclopropanes are a class of strained organic compounds that have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique chemical behavior is a direct consequence of significant ring strain, which makes them susceptible to a variety of ring-opening and rearrangement reactions. This reactivity allows for the stereocontrolled synthesis of complex acyclic and cyclic structures, making them valuable intermediates in the construction of natural products, agrochemicals, and pharmaceutical agents. This technical guide provides an in-depth analysis of the structural features contributing to the ring strain of dichlorocyclopropanes, details their synthesis, and explores the diverse reactivity that arises from this inherent strain.

The Strained Ring: Structural and Energetic Landscape

The reactivity of dichlorocyclopropanes is fundamentally governed by the immense energy stored within their three-membered ring. This energy, known as ring strain, is a combination of angle strain and torsional strain.

-

Angle Strain : Arises from the deviation of the internal C-C-C bond angles (forced to be ~60°) from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms.[1]

-

Torsional Strain : Results from the eclipsed conformation of substituents on adjacent carbon atoms, as free rotation is impossible within the rigid ring structure.[1]

The introduction of two chlorine atoms onto the same carbon atom significantly perturbs the geometry and electronics of the cyclopropane ring. Gas-phase electron diffraction studies on 1,1-dichlorocyclopropane have provided precise measurements of its structure, revealing key distortions that underscore its strained nature.[2][3] Notably, the C-C bond opposite the dichlorinated carbon (C2-C3) is significantly elongated compared to the adjacent C1-C2 and C1-C3 bonds, indicating a weakening of this bond.[2][3]

| Parameter | Cyclopropane | 1,1-Dichlorocyclopropane | Data Source |

| Bond Lengths (Å) | |||

| C-C | 1.510 | 1.511 (average) | [2][3] |

| C1-C2 / C1-C3 | - | ~1.490 | [2][3] |

| C2-C3 (opposite CCl₂) | - | ~1.531 (Δr = +0.041 Å) | [2][3] |

| C-H | 1.083 | 1.109 | [2][3] |

| C-Cl | - | 1.759 | [2][3] |

| Bond Angles (°) H | |||

| H-C-H | 115.1 | 118.7 | [2][3] |

| Cl-C-Cl | - | 112.6 | [2][3] |

Strain Energy

| Compound | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Data Source |

| Cyclopropane | 27.5 | 115 | [4] |

| Cyclobutane | 26.3 | 110 | [4] |

| Cyclopentane | 6.2 | 26.0 | [4] |

| Cyclohexane | 0 | 0 | [1] |

| 1,1-Difluorocyclopropane | 42.4 (Calculated) | 177.4 (Calculated) | [5] |

Synthesis of Dichlorocyclopropanes

The most prevalent and efficient method for synthesizing dichlorocyclopropanes is the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[6] The dichlorocarbene is a transient, electrophilic species that is typically generated in situ. One of the most robust methods for its generation is through the α-elimination of hydrogen chloride from chloroform using a strong base under phase-transfer catalysis (PTC) conditions.

Caption: General workflow for dichlorocyclopropanation via phase-transfer catalysis.

Experimental Protocol: Synthesis of 7,7-Dichloronorcarane

This protocol describes the synthesis of 7,7-dichloronorcarane from cyclohexene and chloroform, a classic example of dichlorocyclopropanation.

Materials:

-

Cyclohexene

-

Chloroform (CHCl₃)

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

50% (w/w) aqueous sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water & Brine

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene (1.0 mol), chloroform (1.2 mol), and benzyltriethylammonium chloride (0.01 mol).

-

Base Addition: Cool the vigorously stirred mixture in an ice-water bath to 0-5 °C.

-

Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 mol) dropwise via the dropping funnel over 1-2 hours. It is critical to maintain the internal reaction temperature below 10 °C during this exothermic addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 4-6 hours. The reaction progress can be monitored by TLC or GC.

-

Workup: Once the reaction is complete, cautiously add water to the mixture to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane as a colorless liquid.

Reactivity and Synthetic Applications

The release of ring strain provides a powerful thermodynamic driving force for reactions involving dichlorocyclopropanes. They can react as potent electrophiles and serve as precursors for a wide array of functionalized molecules.

| Reaction Type | Reagents / Conditions | Resulting Product(s) | Notes |

| Thermal Rearrangement | Heat (Pyrolysis, >400 °C) | Chloro-dienes, 2,3-dichloroalkenes | Often proceeds via a concerted chlorine migration and ring-opening mechanism.[6] |

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., Thiolates, Azides) | γ-Substituted Michael-type adducts | The reaction is an SN2-type displacement on a carbon of the strained σ-bond.[7] |

| Lewis Acid-Catalyzed Opening | Ag⁺, Zn²⁺, etc. | Allylic cations, rearranged products | Silver(I) salts are commonly used to facilitate the cleavage of a C-Cl bond, leading to a cyclopropyl cation that rearranges. |

| Reductive Dechlorination | Na / liquid NH₃ or LiAlH₄ | Monochlorocyclopropanes or Cyclopropanes | Stepwise or complete removal of chlorine atoms. |

| Base-Induced Rearrangement | Strong Base (e.g., KOtBu) | Allenes, other rearranged products | Elimination of HCl can lead to highly reactive cyclopropene intermediates. |

Reaction Mechanism: Thermal Rearrangement

One of the characteristic reactions of gem-dichlorocyclopropanes is their thermal isomerization to form substituted chloro-dienes or dichloroalkenes. This transformation is believed to proceed through a mechanism involving a concerted[2]-sigmatropic shift of a chlorine atom coupled with the electrocyclic ring-opening of the cyclopropane.

Caption: Mechanism of the thermal rearrangement of a dichlorocyclopropane.

Conclusion

Dichlorocyclopropanes are powerful and versatile synthetic intermediates whose utility is derived directly from their significant, quantifiable ring strain. The unique structural distortions, particularly the elongated C-C bond opposite the gem-dihalide center, provide a clear rationale for their high reactivity. Through well-established synthetic protocols, such as dichlorocarbene addition, these strained rings can be readily incorporated into a wide range of organic molecules. The subsequent strain-releasing transformations—including thermal rearrangements, nucleophilic ring-openings, and Lewis acid-catalyzed reactions—provide chemists with a robust toolkit for accessing complex molecular architectures that would be challenging to synthesize through other means. A thorough understanding of the interplay between ring strain and reactivity is therefore essential for leveraging these valuable building blocks in the fields of organic synthesis and drug development.

References

- 1. Cyclopropane, 1,1-dichloro- (CAS 2088-35-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Cyclopropane, 1,1-dichloro- | C3H4Cl2 | CID 74970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]

The Dawn of the Three-Membered Ring: A Technical Guide to the Discovery and First Synthesis of Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries and initial synthetic routes toward substituted cyclopropane rings. We delve into the foundational experiments that opened the door to this unique class of carbocycles, offering detailed experimental protocols for key historical syntheses and presenting spectroscopic data for the first-ever synthesized substituted cyclopropane. Furthermore, we explore the relevance of the cyclopropane motif in medicinal chemistry through the lens of a well-known therapeutic agent and its interaction with a critical signaling pathway.

The Genesis of a Strained Ring: Early Syntheses

The journey into the world of cyclopropanes began in the late 19th century, with two pivotal discoveries that laid the groundwork for over a century of chemical innovation.

The Birth of the Parent: Freund's Synthesis of Cyclopropane (1881)

In 1881, August Freund reported the first synthesis of the parent cyclopropane molecule.[1] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal, was a landmark achievement in organic synthesis.[1]

The First Substitution: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (1884)

Just three years later, in 1884, William Henry Perkin Jr. achieved the first synthesis of a substituted cyclopropane derivative, diethyl cyclopropane-1,1-dicarboxylate. This was accomplished through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethoxide. This reaction demonstrated the feasibility of constructing functionalized cyclopropane rings, a critical step toward their broader application. The yield for this pioneering synthesis was reported to be between 27% and 29%.

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the landmark syntheses of cyclopropane and the first substituted cyclopropane, as well as a key modern method.

Protocol 1: Freund's Synthesis of Cyclopropane (1881) - A Representative Procedure

This protocol is a representative procedure based on the principles of the Wurtz reaction as described by Freund.

Objective: To synthesize cyclopropane from 1,3-dibromopropane.

Reactants:

-

1,3-dibromopropane

-

Sodium metal

Procedure:

-

In a flask equipped with a reflux condenser, place finely cut sodium metal suspended in a dry, inert solvent such as anhydrous diethyl ether.

-

Slowly add a solution of 1,3-dibromopropane in anhydrous diethyl ether to the sodium suspension with vigorous stirring.

-

The reaction is exothermic and will likely initiate without external heating. Maintain a gentle reflux by controlling the rate of addition of the 1,3-dibromopropane solution.

-

After the addition is complete, continue to stir the reaction mixture until the sodium metal is consumed.

-

The gaseous cyclopropane product can be collected by displacement of water or in a cold trap.

-

For purification, the collected gas can be passed through a series of washes to remove any unreacted starting materials or byproducts.

Protocol 2: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate (1884) - A Modern Adaptation

The following is a modern adaptation of Perkin's synthesis, employing phase-transfer catalysis to improve efficiency and yield.[1]

Objective: To synthesize diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane.

Reactants:

-

Diethyl malonate

-

1,2-dibromoethane

-

50% aqueous sodium hydroxide

-

Triethylbenzylammonium chloride (phase-transfer catalyst)

-

Diethyl ether

-

Hydrochloric acid

-

Benzene

Procedure:

-

To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide.

-

At room temperature (25°C), add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the vigorously stirred solution.[1]

-

To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[1]

-

Stir the reaction mixture vigorously for 2 hours. An exothermic reaction will cause the temperature to rise to approximately 65°C.[1]

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water.

-

Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[1]

-

Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of diethyl ether.

-

Saturate the aqueous layer with sodium chloride and extract again with three 500 mL portions of diethyl ether.

-

Combine the organic layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semisolid residue.

-

Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.

-

The dicarboxylic acid can then be esterified to diethyl cyclopropane-1,1-dicarboxylate using standard methods (e.g., Fischer esterification).

Protocol 3: The Simmons-Smith Reaction - A Cornerstone of Modern Cyclopropanation

The Simmons-Smith reaction, discovered in 1958, is a versatile and widely used method for the stereospecific synthesis of cyclopropanes from alkenes.

Objective: To synthesize a cyclopropane derivative from an alkene using diiodomethane and a zinc-copper couple.

Reactants:

-

Alkene (e.g., cyclohexene)

-

Diiodomethane

-

Zinc-copper couple

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flask, activate zinc dust by stirring it with a solution of copper(II) sulfate in water. Filter the resulting zinc-copper couple, wash with water, ethanol, and then anhydrous diethyl ether, and dry under vacuum.

-

Cyclopropanation: To a stirred suspension of the freshly prepared zinc-copper couple in anhydrous diethyl ether under an inert atmosphere, add the alkene.

-

Add diiodomethane dropwise to the mixture. The reaction is often initiated by gentle heating or sonication.

-

Maintain the reaction at reflux for a period determined by the reactivity of the alkene (monitoring by TLC or GC is recommended).

-

Work-up: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture to remove the zinc salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting cyclopropane derivative by distillation or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historically significant syntheses and the spectroscopic data for the first synthesized substituted cyclopropane.

| Synthesis | Reactants | Product | Reported Yield |

| Freund (1881) | 1,3-dibromopropane, Sodium | Cyclopropane | Not quantitatively reported in initial discovery |

| Perkin (1884) | Diethyl malonate, 1,2-dibromoethane, Sodium ethoxide | Diethyl cyclopropane-1,1-dicarboxylate | 27-29% |

| Spectroscopic Data for Diethyl Cyclopropane-1,1-dicarboxylate | |

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| -CH₂- (cyclopropane) | ~1.43 (s) |

| -O-CH₂-CH₃ | ~4.20 (q, J = 7.1 Hz) |

| -O-CH₂-CH₃ | ~1.28 (t, J = 7.1 Hz) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| -O-C H₂-CH₃ | ~61 |

| C (C=O)₂ | ~28 |

| -C H₂- (cyclopropane) | ~18 |

| -O-CH₂-C H₃ | ~14 |

| IR (neat) | Wavenumber (cm⁻¹) |

| C-H stretch (cyclopropane) | ~3010 |

| C-H stretch (aliphatic) | ~2980, 2940, 2910 |

| C=O stretch (ester) | ~1730 |

| C-O stretch | ~1270, 1180 |

Visualizing the Pathway: From Discovery to Application

The following diagrams illustrate the historical progression of cyclopropane synthesis and the mechanism of action of a prominent cyclopropane-containing drug.

The discovery and initial synthesis of substituted cyclopropane rings by pioneers like Freund and Perkin laid the essential groundwork for the development of this important class of molecules. The subsequent invention of powerful synthetic tools, such as the Simmons-Smith reaction, has enabled the incorporation of the unique structural and electronic properties of the cyclopropane motif into a vast array of complex molecules, including numerous important therapeutic agents. The continued exploration of novel synthetic methodologies promises to further expand the role of substituted cyclopropanes in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides Using Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate as a key intermediate in the synthesis of pyrethroid insecticides. Pyrethroids are a significant class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemums.[1][2][3] The introduction of a dichlorovinyl group on the cyclopropane ring enhances the photostability of these compounds, making them suitable for agricultural applications.[4][5]

This document outlines a feasible synthetic pathway for converting this compound into potent pyrethroid insecticides like Permethrin and Cypermethrin. The protocols provided are based on established chemical transformations for analogous cyclopropane derivatives.[4][6][7]

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from this compound:

-

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2,2-dichloro-1-methylcyclopropanecarboxylic acid.

-

Esterification: The resulting carboxylic acid is then coupled with the desired alcohol moiety to form the final pyrethroid ester. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the starting methyl ester to its corresponding carboxylic acid, a crucial intermediate for the subsequent esterification step.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid.

Protocol 2: Synthesis of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, preparing it for esterification.

Materials:

-

2,2-dichloro-1-methylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, suspend 2,2-dichloro-1-methylcyclopropanecarboxylic acid in anhydrous toluene.

-

Slowly add thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.[4]

-

After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure to yield the crude 2,2-dichloro-1-methylcyclopropanecarbonyl chloride. This product is often used in the next step without further purification.

Protocol 3: Synthesis of Pyrethroid Esters (e.g., Permethrin)

This protocol describes the final esterification step to produce the active pyrethroid insecticide. The example provided is for the synthesis of Permethrin using 3-phenoxybenzyl alcohol.

Materials:

-

2,2-dichloro-1-methylcyclopropanecarbonyl chloride

-

3-phenoxybenzyl alcohol

-

Toluene (anhydrous)

-

Pyridine or Triethylamine

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Add a stoichiometric amount of a base, such as pyridine or triethylamine, to act as an acid scavenger.[4]

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride in anhydrous toluene to the cooled alcohol solution via an addition funnel.[4]

-

Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC.

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude pyrethroid ester.

-

Purify the product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key intermediates and the target pyrethroid in the proposed synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| This compound | C₆H₈Cl₂O₂ | 183.03 | Starting Material |

| 2,2-dichloro-1-methylcyclopropanecarboxylic acid | C₅H₆Cl₂O₂ | 169.00 | Intermediate |

| 2,2-dichloro-1-methylcyclopropanecarbonyl chloride | C₅H₅Cl₃O | 187.45 | Intermediate |

| Permethrin | C₂₁H₂₀Cl₂O₃ | 391.29 | Final Product |

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | Final Product |

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the synthesis of pyrethroid insecticides from this compound.

Caption: Synthetic pathway from the starting ester to the final pyrethroid.

Caption: Experimental workflow for pyrethroid synthesis.

References

- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synthesis of Pyrethroids. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Ring-Opening Reactions of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a substituted cyclopropane derivative that can undergo ring-opening reactions to yield highly functionalized acyclic compounds. These products are valuable intermediates in organic synthesis, particularly for the preparation of substituted butenoates, which are precursors to a variety of bioactive molecules. This document outlines the primary protocol for the ring-opening of this cyclopropane, focusing on thermal electrocyclic rearrangement. While other methods such as Lewis acid-catalyzed and nucleophilic ring-opening are plausible for similar structures, the thermal approach is the most directly analogous to established procedures for gem-dihalocyclopropanes.

Introduction

The strained three-membered ring of cyclopropanes, particularly when activated by electron-withdrawing groups and substituted with halogens, is susceptible to cleavage under various conditions. For gem-dihalocyclopropanes, thermal isomerization is a well-documented method for ring-opening, proceeding through a concerted mechanism involving halogen atom migration and ring cleavage. This process typically leads to the formation of isomeric olefinic compounds. In the case of this compound, this reaction is expected to yield derivatives of methyl 4-chloro-2-methylbut-2-enoate, which are versatile synthetic intermediates.

Reaction Profile

Thermal Electrocyclic Ring-Opening

The most probable and documented pathway for the ring-opening of gem-dichlorocyclopropanes is a thermal electrocyclic reaction. This process involves the cleavage of the C-C bond opposite the gem-dichloro-substituted carbon, followed by a migration of one of the chlorine atoms. For this compound, this is expected to produce a mixture of (E)- and (Z)-isomers of methyl 4-chloro-2-methylbut-2-enoate.

Reaction Scheme:

Caption: Thermal ring-opening of this compound.

Plausible Side Reactions

Under high temperatures, further reactions such as elimination of HCl or polymerization of the unsaturated product may occur. The reaction conditions should be optimized to minimize these side reactions.

Experimental Protocol: Thermal Ring-Opening

This protocol is a generalized procedure based on the thermal isomerization of similar gem-dichlorocyclopropanes. Optimization of temperature and reaction time may be necessary for this specific substrate.

Materials:

-

This compound

-

High-boiling point, inert solvent (e.g., diphenyl ether, Dowtherm A)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for high-temperature reactions (e.g., three-neck flask, condenser, thermometer)

-

Heating mantle with a temperature controller

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inlet for inert gas.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Charging the Reactor: In a fume hood, charge the flask with this compound and a high-boiling, inert solvent (e.g., diphenyl ether). The use of a solvent can help to ensure even heating and prevent charring. A typical concentration would be a 0.1 to 0.5 M solution.

-

Heating: Heat the reaction mixture to the desired temperature (a starting point would be in the range of 180-250 °C). The optimal temperature should be determined experimentally, for instance by monitoring the reaction by GC-MS.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Purification: The product can be isolated by fractional distillation under reduced pressure to remove the high-boiling solvent. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram:

Application Notes and Protocols: The Strategic Role of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a key starting material in the synthesis of valuable pharmaceutical intermediates. Its unique strained ring structure and reactive chlorine atoms make it a versatile building block for the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 1-methylcyclopropanecarboxylic acid, a crucial precursor for various active pharmaceutical ingredients (APIs).

Introduction

The cyclopropane motif is a prevalent feature in a wide array of pharmaceuticals due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. This compound serves as a readily accessible precursor to functionalized cyclopropane derivatives. A significant application of this compound is in the synthesis of 1-methylcyclopropanecarboxylic acid, an important intermediate in the preparation of various pharmaceutical and fine chemical products.[1] The synthetic pathway involves a dehalogenation step followed by hydrolysis, offering an efficient route to this valuable building block.

Key Applications

The primary application of this compound is its conversion to 1-methylcyclopropanecarboxylic acid. This intermediate is a precursor for various more complex molecules, including but not limited to:

-

Cyclopropylamines: The carboxylic acid can be converted to an amine via Curtius or a similar rearrangement, yielding 1-methylcyclopropylamine. Cyclopropylamines are found in numerous bioactive molecules.

-

Amide and Ester Derivatives: The carboxylic acid can be readily derivatized to form a wide range of amides and esters, which are common functionalities in drug molecules.

Experimental Protocols

This section details the synthetic protocols for the conversion of this compound to 1-methylcyclopropanecarboxylic acid, based on established methodologies.[1]

Protocol 1: Synthesis of Methyl 1-methylcyclopropanecarboxylate via Dehalogenation

This protocol describes the reductive dehalogenation of this compound.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanol/Water mixture (19:3)

-

Nitrogen gas

-

Reaction flask with mechanical stirrer and reflux condenser

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, add 6.9 g of sodium and 120 mL of anhydrous toluene.

-

Heat the mixture in an oil bath until the sodium melts. Stir rapidly to form a sodium sand.

-

Under a nitrogen atmosphere, carefully remove the toluene.

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Add 18.3 g (0.1 mol) of this compound to the reaction mixture.

-

Slowly add 30 mL of an ethanol/water (19:3) mixture dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC or GC), quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 1-methylcyclopropanecarboxylate.

-

Purify the crude product by distillation.

Protocol 2: Synthesis of 1-Methylcyclopropanecarboxylic Acid via Hydrolysis

This protocol outlines the hydrolysis of Methyl 1-methylcyclopropanecarboxylate to the final carboxylic acid intermediate.

Materials:

-

Methyl 1-methylcyclopropanecarboxylate (from Protocol 1)

-

Sodium hydroxide (NaOH) solution (e.g., 30%)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Reaction flask with magnetic stirrer and reflux condenser

Procedure:

-

In a suitable reaction flask, dissolve the Methyl 1-methylcyclopropanecarboxylate obtained from the previous step in a 30% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 3 hours.

-

Monitor the reaction for the disappearance of the starting ester by TLC or GC.

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring.

-

Stir the mixture for an additional 30 minutes.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.

-

The product can be further purified by recrystallization or distillation if necessary.

Data Presentation

The following table summarizes the expected yields and purity for the synthesis of 1-methylcyclopropanecarboxylic acid from this compound as described in the provided protocols, based on literature data.[1]

| Step | Product | Yield (%) | Purity (%) |

| Dehalogenation | Methyl 1-methylcyclopropanecarboxylate | - | >95 |

| Hydrolysis and Acidification | 1-Methylcyclopropanecarboxylic Acid | 92.6 - 93.3 | >95 |

Note: The yield for the intermediate Methyl 1-methylcyclopropanecarboxylate is often not reported in a multi-step synthesis as it is directly used in the next step.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from methyl methacrylate to the pharmaceutical intermediate 1-methylcyclopropanecarboxylic acid.

Caption: Synthetic route to 1-methylcyclopropanecarboxylic acid.

Logical Relationship of Transformations

This diagram shows the logical progression of the key chemical transformations.

Caption: Key transformations in the synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The protocols provided herein for the synthesis of 1-methylcyclopropanecarboxylic acid demonstrate a practical and efficient application of this compound. The resulting carboxylic acid can be further elaborated into a variety of drug candidates and other fine chemicals, highlighting the strategic importance of this compound in medicinal and organic chemistry.

References

Experimental procedure for the reduction of the dichloro group in Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the dichloro group in Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate. This transformation is a key step in the synthesis of various cyclopropane-containing molecules of interest in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the reduction of gem-dihalocyclopropanes.

Introduction

This compound is a versatile synthetic intermediate. The reduction of its gem-dichloro group can lead to the corresponding monochloro- or fully reduced cyclopropane derivatives. The choice of reducing agent and reaction conditions is critical to control the extent of reduction and to avoid undesired side reactions, such as the opening of the cyclopropane ring.[1] This document presents three distinct protocols for this transformation, each employing a different reducing agent: Tri-n-butyltin hydride, Zinc dust, and Catalytic Hydrogenation.

Data Presentation: Comparison of Reduction Methods

| Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Outcome | Key Considerations |

| Protocol 1: Radical Reduction | Tri-n-butyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Benzene, Toluene | 80-110 | 2-6 | Monodechlorination | Toxicity of tin reagents; requires radical initiator.[2][3][4] |

| Protocol 2: Dissolving Metal Reduction | Zinc (Zn) dust, Acetic Acid (AcOH) | Ethanol, Methanol | 25-60 | 1-4 | Didechlorination | Potential for ring-opening with prolonged reaction times or higher temperatures; acidic conditions.[5][6] |

| Protocol 3: Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol, Ethyl Acetate | 25 | 12-24 | Didechlorination | Risk of cyclopropane ring opening; catalyst selection is crucial.[1][7] |

Experimental Protocols

Protocol 1: Radical Reduction using Tri-n-butyltin Hydride

This protocol describes the selective monodechlorination of the starting material to yield Methyl 2-chloro-1-methylcyclopropanecarboxylate. The reaction proceeds via a free-radical chain mechanism.[8]

Materials:

-

This compound

-

Tri-n-butyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous toluene (10 mL per 1 mmol of substrate).

-

Add tri-n-butyltin hydride (1.1 eq) to the solution.

-

Add a catalytic amount of AIBN (0.1 eq).

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired monochlorinated product.

Protocol 2: Dissolving Metal Reduction using Zinc Dust

This method typically leads to the complete reduction of both chlorine atoms to yield Methyl 1-methylcyclopropanecarboxylate.

Materials:

-

This compound

-

Zinc (Zn) dust

-

Glacial acetic acid (AcOH)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) and zinc dust (5.0 eq) in ethanol (15 mL per 1 mmol of substrate).

-

Stir the suspension at room temperature.

-

Slowly add glacial acetic acid (10.0 eq) dropwise over 30 minutes. An exotherm may be observed.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

-

Filter the reaction mixture through a pad of Celite® to remove excess zinc dust, and wash the pad with diethyl ether.

-

Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the fully reduced cyclopropane.

Protocol 3: Catalytic Hydrogenation

This protocol also aims for the complete removal of both chlorine atoms. Careful control of the reaction conditions is necessary to minimize ring-opening.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

To a hydrogenation flask, add this compound (1.0 eq) and methanol (20 mL per 1 mmol of substrate).

-

Carefully add 10% Pd/C (5-10 mol%).

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or Parr apparatus at 50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9]

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography if necessary.

Visualizations

Caption: General workflow for the reduction of the dichloro group.

Caption: Potential reaction pathways and products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 5. Zinc [organic-chemistry.org]

- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 8. Tributyltin hydride (Bu3SnH) is used synthetically to reduce... | Study Prep in Pearson+ [pearson.com]

- 9. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

Application Notes and Protocols for the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of current trends and detailed protocols for the synthesis of novel agrochemicals. The focus is on innovative approaches, including the application of pyrazole chemistry, the development of sustainable alternatives, and the use of computational tools in agrochemical discovery.

Synthesis of Pyrazole-Based Fungicides

Pyrazole-based compounds are a significant class of agrochemicals, particularly as fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain, which is crucial for energy production.[1]

Data Presentation: Efficacy of Pyrazole-Based Fungicides

| Compound | Target Pathogen | Efficacy (EC50 in µg/mL) | Reference |

| Bixafen | various plant diseases | Data not available in snippets | [1] |

| Fluxapyroxad | various plant diseases | Data not available in snippets | [1] |

| Sedaxane | various plant diseases | Data not available in snippets | [1] |

| Pyraclostrobin | various plant diseases | Data not available in snippets | [1] |

| Compound 10d | Gaeumannomyces graminis var. tritici | <16.7 | [2] |

| Compound 10e | Gaeumannomyces graminis var. tritici | <16.7 | [2] |

Experimental Protocol: Knorr-Type Pyrazole Synthesis

This protocol describes a classic method for synthesizing the pyrazole core structure.[1]

Materials:

-

1,3-dicarbonyl compound (e.g., a 1,3-diketone)

-

Substituted hydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.[1]

Signaling Pathway: Mode of Action of SDHI Fungicides

Caption: Inhibition of the fungal mitochondrial electron transport chain by pyrazole-based SDHI fungicides.

Synthesis of Novel Neonicotinoid Analogues

Neonicotinoids are a class of insecticides that act on the central nervous system of insects.[3] However, concerns about resistance and toxicity to non-target organisms like bees have driven research into novel analogues with improved safety profiles.[3][4]

Data Presentation: Synergistic Activity of Neonicotinoid Analogues with Imidacloprid

| Compound | Concentration (mg/L) | Fold Reduction in LC50 of Imidacloprid against Aphis craccivora | Reference |

| IPPA08 | Not specified in snippets | 3.50 | [4] |

| Compound 25 | 0.75 | 6.54 | [4] |

Experimental Protocol: Synthesis of an Eight-Membered Oxabridged Neonicotinoid Analogue

This protocol describes the synthesis of structural analogues of the neonicotinoid IPPA08.[4]

Materials:

-

Nitromethylene compound

-

Glutaraldehyde

-

Appropriate solvent

-

Catalyst (if required)

-

Reaction vessel with stirring

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

A facile double-Mannich condensation reaction is performed between a nitromethylene compound and glutaraldehyde.[4]

-

The reaction is carried out in a suitable solvent and may require a catalyst.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is purified using techniques such as column chromatography to yield the desired oxabridged neonicotinoid analogue.

Herbicides Targeting Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids in plants and is a target for numerous commercial herbicides.[5][6][7] The discovery of new chemical classes of ALS inhibitors is crucial to manage the evolution of weed resistance.[5]

Experimental Protocol: In Vitro ALS Enzyme Assay